molecular formula C14H11BrOS B1315390 2-Bromo-1-(4-(phenylthio)phenyl)ethanone CAS No. 28179-34-2

2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Cat. No.: B1315390
CAS No.: 28179-34-2
M. Wt: 307.21 g/mol
InChI Key: YYNHNLPRXUOYCM-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-(phenylthio)phenyl)ethanone is an organic compound with the molecular formula C14H11BrOS It is a brominated ethanone derivative with a phenylthio group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone typically involves the bromination of 1-(4-(phenylthio)phenyl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the bromine and prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine and other reagents to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-(phenylthio)phenyl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by a nucleophile, such as an amine or thiol, under appropriate conditions.

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, or other substituted ethanones.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include alcohols.

Scientific Research Applications

2-Bromo-1-(4-(phenylthio)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a starting material for the preparation of various substituted ethanones and related compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and phenylthio group can play crucial roles in binding to target molecules and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetophenone: Similar structure but lacks the phenylthio group.

    4’-Bromoacetophenone: Similar structure but with the bromine atom on the phenyl ring.

    2-Bromo-4’-methoxyacetophenone: Similar structure with a methoxy group on the phenyl ring.

Uniqueness

2-Bromo-1-(4-(phenylthio)phenyl)ethanone is unique due to the presence of both a bromine atom and a phenylthio group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-1-(4-phenylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrOS/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNHNLPRXUOYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273879
Record name 2-Bromo-1-[4-(phenylthio)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28179-34-2
Record name 2-Bromo-1-[4-(phenylthio)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28179-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[4-(phenylthio)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-1-(4-(PHENYLTHIO)PHENYL)ETHANONE
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